molecular formula C15H11ClN4O B6099253 2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

Cat. No.: B6099253
M. Wt: 298.73 g/mol
InChI Key: JTHUSVSZBDFYFR-RQZCQDPDSA-N
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Description

2-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C15H11ClN4O and a molecular weight of 298.734. It is known for its unique structure, which combines a benzaldehyde moiety with a phthalazinyl hydrazone group. This compound is of interest in various fields of research due to its potential biological and chemical properties .

Preparation Methods

The synthesis of 2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 2-hydroxybenzaldehyde with 4-chloro-1-phthalazinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .

the general principles of hydrazone synthesis, involving the condensation of hydrazines with aldehydes or ketones, are applicable .

Chemical Reactions Analysis

2-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group. Reagents such as sodium methoxide or potassium hydroxide can facilitate these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with biological molecules, particularly proteins and enzymes. The hydrazone group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar compounds to 2-hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone include other hydrazone derivatives such as:

  • 2-Hydroxybenzaldehyde hydrazone
  • 4-Chloro-1-phthalazinylhydrazine
  • Benzaldehyde hydrazone derivatives

What sets this compound apart is its unique combination of a benzaldehyde moiety with a phthalazinyl hydrazone group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[(E)-[(4-chlorophthalazin-1-yl)hydrazinylidene]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O/c16-14-11-6-2-3-7-12(11)15(20-18-14)19-17-9-10-5-1-4-8-13(10)21/h1-9,21H,(H,19,20)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHUSVSZBDFYFR-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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